molecular formula C8H13FO2S B1382615 Bicyclo[2.2.2]octane-2-sulfonyl fluoride CAS No. 827-18-9

Bicyclo[2.2.2]octane-2-sulfonyl fluoride

Cat. No.: B1382615
CAS No.: 827-18-9
M. Wt: 192.25 g/mol
InChI Key: NIXKPLAFWMVHAK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H13FO2S. It is a bicyclic molecule, meaning it features two joined rings. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane-2-sulfonyl fluoride typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-sulfonyl fluoride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Bicyclo[2.2.2]octane-2-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms in the ring system.

    Spiro[5.5]undecane: A spirocyclic compound with a different ring junction.

Uniqueness

Bicyclo[2.2.2]octane-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXKPLAFWMVHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274404
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-18-9
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 2
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 3
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 4
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 5
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 6
Bicyclo[2.2.2]octane-2-sulfonyl fluoride

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